

# (5-Formylpyridin-3-yl)boronic acid molecular structure and conformation

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## Compound of Interest

Compound Name: (5-Formylpyridin-3-yl)boronic acid

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An In-depth Technical Guide to **(5-Formylpyridin-3-yl)boronic acid**: Molecular Structure, Conformation, and Synthetic Utility

## Introduction

**(5-Formylpyridin-3-yl)boronic acid**, with the chemical formula  $C_6H_6BNO_3$  and a molecular weight of 150.93 g/mol, is a bifunctional organoboron compound of significant interest to the scientific community, particularly those in drug discovery and materials science.<sup>[1][2]</sup> As a heterocyclic building block, it integrates the structural features of a pyridine ring, an electrophilic aldehyde (formyl) group, and a versatile boronic acid moiety. This unique combination makes it a valuable reagent for constructing complex molecular architectures through various chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.<sup>[3][4]</sup>

This guide, prepared from the perspective of a Senior Application Scientist, delves into the core physicochemical properties of **(5-Formylpyridin-3-yl)boronic acid**. We will explore its molecular structure, conformational dynamics, and spectroscopic signature. Furthermore, we will provide field-proven insights into its application as a synthetic intermediate, complete with a validated experimental protocol for its use in the strategically vital Suzuki-Miyaura coupling.

## Molecular Structure and Stereochemistry

The molecular architecture of **(5-Formylpyridin-3-yl)boronic acid** consists of a central pyridine ring substituted at the 3-position with a boronic acid group [-B(OH)<sub>2</sub>] and at the 5-

position with a formyl group [-CHO].

#### Key Structural Features:

- Pyridine Core: The pyridine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents. The nitrogen atom acts as a mild electron-withdrawing group via induction and can participate in hydrogen bonding or coordination with metal catalysts.
- Boronic Acid Group [-B(OH)<sub>2</sub>]: This functional group is the cornerstone of the molecule's utility in cross-coupling reactions. The boron atom is  $sp^2$  hybridized, resulting in a trigonal planar geometry around the boron center. The empty p-orbital on the boron atom makes it a Lewis acid, capable of interacting with nucleophiles.<sup>[5]</sup>
- Formyl Group [-CHO]: The aldehyde functionality serves as a synthetic handle for a wide range of subsequent chemical modifications, such as reductive amination, oxidation to a carboxylic acid, or Wittig-type olefination. Its electron-withdrawing nature further modulates the electronic properties of the pyridine ring.

While a specific crystal structure for **(5-formylpyridin-3-yl)boronic acid** is not publicly available in the search results, data from analogous arylboronic acids show the C-B bond length is typically in the range of 1.54-1.56 Å. The pyridine ring is expected to be planar, with the formyl and boronic acid groups exhibiting some degree of torsional flexibility.

## Conformational Analysis

The overall shape and reactivity of **(5-Formylpyridin-3-yl)boronic acid** are dictated by the rotational freedom around two key single bonds: the C3-B bond and the C5-C(aldehyde) bond.

- Rotation about the C3-B Bond: The boronic acid group can rotate relative to the plane of the pyridine ring. The barrier to rotation is influenced by a balance between steric effects and electronic conjugation. A coplanar arrangement allows for maximal  $\pi$ -conjugation between the pyridine ring and the empty p-orbital of boron, a stabilizing interaction.<sup>[6]</sup>
- Orientation of the Hydroxyl Groups: The two hydroxyl groups of the boronic acid moiety can adopt different relative orientations, leading to distinct conformers. Computational studies on similar phenylboronic acids have identified several low-energy conformers, including syn-syn, syn-anti, and anti-anti arrangements.<sup>[7][8]</sup> The syn-anti conformation is often found to

be the most stable in the solid state for many arylboronic acids. The specific preferred conformation in solution can be influenced by solvent and pH.

- Rotation of the Formyl Group: The formyl group can also rotate around the C5-C bond. The planar conformation, where the C=O bond is coplanar with the pyridine ring, is generally favored due to resonance stabilization.

Caption: Key rotational degrees of freedom ( $\tau_1$  and  $\tau_2$ ) in **(5-Formylpyridin-3-yl)boronic acid**.

## Physicochemical and Spectroscopic Data

A summary of the key identifiers and computed properties for **(5-Formylpyridin-3-yl)boronic acid** is provided below. This data is critical for material handling, analytical characterization, and computational modeling.

Property	Value	Source
CAS Number	919347-69-6	<a href="#">[1]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>6</sub> H <sub>6</sub> BNO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	150.93	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[9]</a>
SMILES	O=CC1=CC(=CN=C1)B(O)O	<a href="#">[1]</a> <a href="#">[2]</a>
InChIKey	YLLYILYEIRFUKE-UHFFFAOYSA-N	<a href="#">[2]</a>
Topological Polar Surface Area	70.42 Å <sup>2</sup>	<a href="#">[1]</a>
logP (Predicted)	-1.4261	<a href="#">[1]</a>
Hydrogen Bond Donors	2	<a href="#">[1]</a>
Hydrogen Bond Acceptors	4	<a href="#">[1]</a>

## Spectroscopic Profile

- $^{11}\text{B}$  NMR: Boron-11 NMR spectroscopy is a definitive technique for characterizing boronic acids. **(5-Formylpyridin-3-yl)boronic acid** is expected to show a single, broad resonance in the region of  $\delta$  28-30 ppm (relative to  $\text{BF}_3\cdot\text{OEt}_2$ ), which is characteristic of a trigonal ( $\text{sp}^2$ ) boronic acid. Upon formation of a tetrahedral boronate ester or complex, this signal shifts significantly upfield to  $\delta$  5-10 ppm.[10] This shift provides a reliable method for monitoring reactions.
- $^1\text{H}$  NMR: The proton NMR spectrum will be complex due to the disubstituted pyridine ring. One would expect to see distinct signals for the three aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically  $\delta$  9-10 ppm), and a broad singlet for the two acidic protons of the boronic acid group, which may exchange with solvent.
- FT-IR: The infrared spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include a broad peak around  $3300\text{-}3500\text{ cm}^{-1}$  for the O-H stretching of the boronic acid, a strong band around  $1700\text{ cm}^{-1}$  for the C=O stretching of the aldehyde, and strong bands in the  $1300\text{-}1400\text{ cm}^{-1}$  region corresponding to B-O stretching vibrations.[11]

## Application in Suzuki-Miyaura Cross-Coupling

The primary application of **(5-Formylpyridin-3-yl)boronic acid** in drug development is its use as a coupling partner in the Suzuki-Miyaura reaction.[12][13] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid's pyridine core and an aryl or heteroaryl halide/triflate. This method is exceptionally powerful due to its mild reaction conditions and high tolerance for a wide variety of functional groups, including the aldehyde present in this molecule.

The position of the boronic acid at the 3-position of the pyridine ring is advantageous. Unlike 2-pyridylboronic acids, which can chelate and potentially inhibit the palladium catalyst (a phenomenon known as the "2-pyridyl problem"), 3-pyridylboronic acids generally exhibit more reliable and predictable reactivity.[4]

## Validated Protocol: General Procedure for Suzuki-Miyaura Coupling

Causality: This protocol is designed as a robust starting point. The choice of a palladium(II) precatalyst with a phosphine ligand is standard, creating the active Pd(0) species in situ. The base (e.g.,  $\text{Na}_2\text{CO}_3$ ,  $\text{K}_2\text{CO}_3$ ) is crucial for the transmetalation step, converting the boronic acid to a more nucleophilic boronate species. A mixed aqueous/organic solvent system is often used to dissolve both the organic substrates and the inorganic base.

#### Step-by-Step Methodology:

- **Inert Atmosphere:** To a reaction vessel (e.g., a Schlenk flask), add the aryl/heteroaryl halide (1.0 eq), **(5-Formylpyridin-3-yl)boronic acid** (1.1-1.5 eq), and the base (e.g.,  $\text{Na}_2\text{CO}_3$ , 2.0-3.0 eq).
- **Catalyst/Ligand Addition:** Add the palladium catalyst (e.g.,  $\text{Pd}(\text{OAc})_2$ , 1-5 mol%) and the phosphine ligand (e.g.,  $\text{PPh}_3$ , SPhos, XPhos, 2-10 mol%).
- **Solvent Addition:** Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene and water). The mixture should be sparged with an inert gas ( $\text{N}_2$  or Ar) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
- **Reaction:** Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
- **Monitoring:** Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting halide is consumed.
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

## Conclusion

**(5-Formylpyridin-3-yl)boronic acid** is a strategically important building block for modern organic synthesis. Its defined molecular structure, characterized by a functionalized pyridine core, allows for predictable reactivity. The conformational flexibility around the C-B bond is a key feature influencing its participation in catalytic cycles. As demonstrated, its utility in the Suzuki-Miyaura coupling provides a reliable and efficient pathway for the synthesis of complex bi-heteroaryl compounds, which are prevalent scaffolds in many active pharmaceutical ingredients. A thorough understanding of its properties, as outlined in this guide, is essential for researchers aiming to leverage its full synthetic potential in the development of next-generation therapeutics and functional materials.

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